molecular formula C7H9N3O B12788480 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one

3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one

Cat. No.: B12788480
M. Wt: 151.17 g/mol
InChI Key: OFIMNNZZSCHUJP-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-a]pyridine core. For instance, a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one stands out due to its specific structural configuration and the presence of an amino group, which can be further functionalized. This makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C7H9N3O/c8-7-9-6(11)5-3-1-2-4-10(5)7/h3H,1-2,4H2,(H2,8,9,11)

InChI Key

OFIMNNZZSCHUJP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=O)N=C(N2C1)N

Origin of Product

United States

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